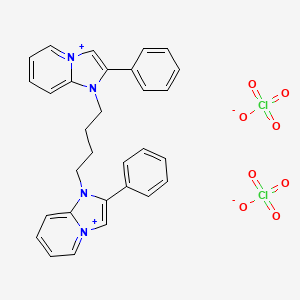
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-tetramethylenebis(2-phenyl-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine oxides, while reduction can produce imidazo-pyridine alcohols .
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo(1,2-a)pyridine: Known for its luminescent properties and used in optoelectronic devices.
Imidazo(1,2-a)pyrimidine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
93835-33-7 |
|---|---|
Molecular Formula |
C30H28Cl2N4O8 |
Molecular Weight |
643.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)butyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C30H28N4.2ClHO4/c1-3-13-25(14-4-1)27-23-31-19-9-7-17-29(31)33(27)21-11-12-22-34-28(26-15-5-2-6-16-26)24-32-20-10-8-18-30(32)34;2*2-1(3,4)5/h1-10,13-20,23-24H,11-12,21-22H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
TWWGWBAHNULMET-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















